molecular formula C18H29N3O B11796754 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide

Cat. No.: B11796754
M. Wt: 303.4 g/mol
InChI Key: MSNTYAIUUBUPOR-BHWOMJMDSA-N
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Description

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide is a complex organic compound that features a unique structure combining an amino group, a benzylpyrrolidine moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the butanamide moiety through an amidation reaction, where the amino group reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amides, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylbutanamide
  • 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-ethylbutanamide
  • 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylpentanamide

Uniqueness

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17?/m0/s1

InChI Key

MSNTYAIUUBUPOR-BHWOMJMDSA-N

Isomeric SMILES

CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Canonical SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

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